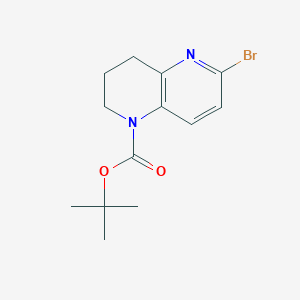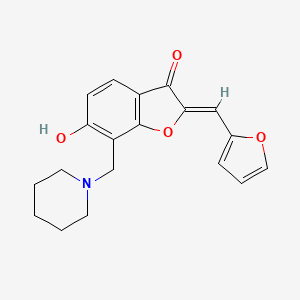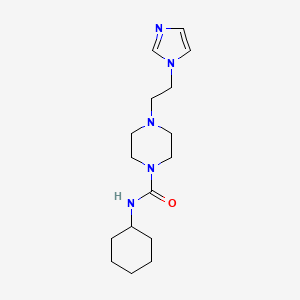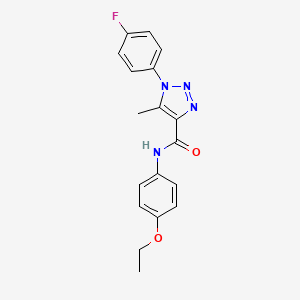![molecular formula C15H16N4S B2548104 N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine CAS No. 878684-04-9](/img/structure/B2548104.png)
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine, also known as TH287, is a small molecule inhibitor that has shown promising results in cancer research. TH287 is a potent inhibitor of the DNA damage response enzyme, MTH1, which has been linked to cancer cell survival and drug resistance.
Mecanismo De Acción
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine inhibits the enzyme MTH1, which is involved in the DNA damage response pathway. MTH1 is responsible for removing oxidized nucleotides from the cell, which can cause DNA damage and lead to cancer. By inhibiting MTH1, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine prevents cancer cells from repairing DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. It has also been shown to inhibit tumor growth and metastasis in various cancer models. Additionally, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been shown to enhance the immune response to cancer cells, making it a potential candidate for combination therapy with immunotherapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
For N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine research include further preclinical studies to determine its safety and efficacy in animal models, as well as clinical trials to test its potential as a cancer therapeutic agent in humans. Additionally, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine may have potential applications in other diseases where the DNA damage response pathway is involved, such as neurodegenerative diseases. Finally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine.
Métodos De Síntesis
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine is synthesized through a multistep process that involves the reaction of 2-chloro-6-methylthieno[2,3-d]pyrimidine-4-amine with N1,N1-dimethylbenzene-1,4-diamine. The resulting product is purified through column chromatography to obtain N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine in high purity.
Aplicaciones Científicas De Investigación
N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer treatment. N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been tested in various cancer cell lines and has shown potent anti-tumor activity in vitro and in vivo. Additionally, N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
Propiedades
IUPAC Name |
4-N,4-N-dimethyl-1-N-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10-8-13-14(16-9-17-15(13)20-10)18-11-4-6-12(7-5-11)19(2)3/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJGSQBBKSNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)



![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)


![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride](/img/structure/B2548044.png)